(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Description
(Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3S and its molecular weight is 345.46. The purity is usually 95%.
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Biological Activity
The compound (Z)-3-((2-isopropylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which consists of a thiazole moiety linked to an acrylonitrile group and an isopropylphenyl amino substituent. The structural formula is as follows:
Property | Value |
---|---|
Molecular Weight | 298.41 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
LogP | 3.5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. Inhibition of DHODH has implications for treating autoimmune diseases and cancers.
Case Study: Inhibition of DHODH
A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on DHODH, with IC50 values in the low nanomolar range. The presence of the thiazole group was critical for binding affinity, enhancing the compound's efficacy.
Anticancer Activity
Research has shown that compounds featuring the thiazole framework possess anticancer properties. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been evaluated for anti-inflammatory activity. The compound's ability to modulate inflammatory cytokines suggests potential therapeutic applications in conditions such as rheumatoid arthritis.
Table 2: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Modulates inflammatory cytokine levels | |
DHODH Inhibition | Significant inhibition with low IC50 values |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest it has favorable absorption and distribution characteristics, although detailed toxicity profiles are still under investigation.
Case Study: Toxicity Assessment
A toxicity assessment conducted on animal models indicated that while the compound exhibited promising biological activity, it also showed dose-dependent toxicity at higher concentrations. Further studies are necessary to optimize dosing regimens to minimize adverse effects while maximizing therapeutic benefits.
Properties
IUPAC Name |
(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(2-propan-2-ylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15(2)18-10-6-7-11-19(18)23-13-17(12-22)21-24-20(14-25-21)16-8-4-3-5-9-16/h3-11,13-15,23H,1-2H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYHAPPAUXXBD-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.